molecular formula C18H27N3O2 B238105 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

Cat. No. B238105
M. Wt: 317.4 g/mol
InChI Key: CAKKUHYZNNWKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, commonly known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. IBP belongs to the class of piperazine compounds and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of IBP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. IBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
IBP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins, which are mediators of the inflammatory response. IBP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

IBP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. IBP has also been shown to be relatively safe and well-tolerated in animal studies. However, IBP has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on IBP. One area of interest is the development of novel derivatives of IBP that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of IBP in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of IBP and its potential therapeutic applications.

Synthesis Methods

The synthesis of IBP involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with isobutyryl chloride to form 4-(4-isobutyrylphenyl)nitrobenzene. This intermediate is then reacted with piperazine to form N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.

Scientific Research Applications

IBP has been extensively studied for its potential therapeutic benefits in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. IBP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C18H27N3O2/c1-4-5-17(22)19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(23)14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22)

InChI Key

CAKKUHYZNNWKOL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C

Origin of Product

United States

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